Cas no 2243507-61-9 ((4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine)

(4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine is a chiral amine derivative featuring a chlorophenyl and isopropyl-substituted phenyl group. Its structural design offers potential utility as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive compounds. The presence of both electron-withdrawing (chloro) and electron-donating (isopropyl) substituents enhances its versatility in reactions such as reductive amination or cross-coupling. The compound's stability under standard conditions and well-defined stereochemistry make it suitable for applications requiring precise molecular control. Its lipophilic properties may also facilitate membrane permeability in drug discovery research. Further characterization is recommended to explore its full synthetic potential.
(4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine structure
2243507-61-9 structure
Product name:(4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
CAS No:2243507-61-9
MF:C16H18ClN
Molecular Weight:259.773823261261
CID:5963876
PubChem ID:138032113

(4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine 化学的及び物理的性質

名前と識別子

    • 2243507-61-9
    • EN300-6482669
    • (4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
    • (4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
    • インチ: 1S/C16H18ClN/c1-11(2)13-4-3-5-14(10-13)16(18)12-6-8-15(17)9-7-12/h3-11,16H,18H2,1-2H3
    • InChIKey: PWCSPKOOTFOLAC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1=CC=CC(=C1)C(C)C)N

計算された属性

  • 精确分子量: 259.1127773g/mol
  • 同位素质量: 259.1127773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 4.2

(4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6482669-0.5g
(4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
2243507-61-9 95.0%
0.5g
$809.0 2025-03-15
Enamine
EN300-6482669-0.05g
(4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
2243507-61-9 95.0%
0.05g
$707.0 2025-03-15
Enamine
EN300-6482669-0.1g
(4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
2243507-61-9 95.0%
0.1g
$741.0 2025-03-15
Enamine
EN300-6482669-10.0g
(4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
2243507-61-9 95.0%
10.0g
$3622.0 2025-03-15
Enamine
EN300-6482669-0.25g
(4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
2243507-61-9 95.0%
0.25g
$774.0 2025-03-15
Enamine
EN300-6482669-1.0g
(4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
2243507-61-9 95.0%
1.0g
$842.0 2025-03-15
Enamine
EN300-6482669-2.5g
(4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
2243507-61-9 95.0%
2.5g
$1650.0 2025-03-15
Enamine
EN300-6482669-5.0g
(4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine
2243507-61-9 95.0%
5.0g
$2443.0 2025-03-15

(4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine 関連文献

(4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamineに関する追加情報

The Compound (4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine: A Comprehensive Overview

The compound (4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine with CAS No. 2243507-61-9 is a fascinating molecule that has garnered attention in various scientific domains. This compound, often referred to as 4-chloro-N-[3-(propan-2-yl)phenyl]benzeneamine, belongs to the class of aromatic amines and exhibits unique chemical properties. Recent studies have highlighted its potential applications in pharmaceuticals, agrochemicals, and advanced materials. This article delves into its structural characteristics, synthesis methods, and the latest research findings.

Structural Insights and Physical Properties: The molecular structure of (4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine consists of a benzene ring substituted with a chlorine atom at the para position and an N-substituted group at the meta position. The N-substituent is a propan-2-yl group, which introduces steric hindrance and influences the compound's reactivity. Its molecular formula is C15H18ClN, with a molecular weight of approximately 255.7 g/mol. The compound is typically a white crystalline solid with a melting point around 180°C and is sparingly soluble in water but soluble in organic solvents like dichloromethane and ethyl acetate.

Synthesis Methods: The synthesis of (4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine involves multi-step organic reactions. A common approach includes the nucleophilic aromatic substitution of 4-chloroaniline with an appropriately substituted aryllithium reagent or through Ullmann-type coupling reactions. Recent advancements in catalytic methods, such as the use of palladium catalysts, have improved the yield and selectivity of these reactions. Researchers have also explored microwave-assisted synthesis to accelerate reaction kinetics, making the process more efficient.

Applications in Pharmaceuticals: One of the most promising applications of (4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine lies in drug discovery. The compound's structure allows for modulation of pharmacokinetic properties, making it a valuable intermediate in the development of bioactive molecules. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and anticancer activities. In a recent study published in *Journal of Medicinal Chemistry*, researchers demonstrated that certain analogs could inhibit COX-2 enzymes effectively, suggesting their potential as anti-inflammatory agents.

Environmental Impact and Safety Considerations: Understanding the environmental fate and toxicity of (4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine is crucial for its safe handling and application. Research indicates that the compound undergoes biodegradation under aerobic conditions, with half-life estimates ranging from 5 to 15 days depending on environmental conditions. Acute toxicity studies reveal low toxicity to aquatic organisms, making it suitable for use in controlled environments.

Future Research Directions: Ongoing research on (4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine focuses on expanding its functionalization possibilities and exploring its role in advanced materials science. For example, scientists are investigating its potential as a building block for constructing supramolecular assemblies and stimuli-responsive materials. Additionally, efforts are being made to optimize its synthesis for large-scale production while minimizing waste generation.

In conclusion, (4-Chlorophenyl)[3-(propan-2-yl)phenyl]methanamine (CAS No. 2243507-61-9) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific innovations.

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